molecular formula C19H25N3O4 B2892556 tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 1707369-78-5

tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No.: B2892556
CAS No.: 1707369-78-5
M. Wt: 359.426
InChI Key: LWDSZRGARCWGRA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a spiro linkage, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[45]dec-1-ene-8-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .

Scientific Research Applications

tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
  • tert-Butyl 2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Uniqueness

tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is unique due to its specific substitution pattern and the presence of the methoxy group at the 2-position. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

tert-butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-18(2,3)26-17(24)22-11-9-19(10-12-22)16(23)20-15(21-19)13-7-5-6-8-14(13)25-4/h5-8H,9-12H2,1-4H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDSZRGARCWGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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